1-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
1-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H15N5 and its molecular weight is 253.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives
1-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound within a class of substances known for various pharmacological activities. Research by Ogurtsov and Rakitin (2021) explored the nucleophilic substitution of a related compound, leading to the selective production of 4-substituted products like 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This work emphasizes the compound's role in chemical synthesis and potential for creating pharmacologically relevant derivatives (Ogurtsov & Rakitin, 2021).
Anticancer Activity
A study by Abdellatif et al. (2014) on pyrazolo[3,4-d]pyrimidin-4-one derivatives, closely related to the compound , revealed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This suggests potential applications of similar compounds in cancer research and therapy (Abdellatif et al., 2014).
Antibacterial and Antifungal Properties
Rahmouni et al. (2014) synthesized derivatives of pyrazolo[3,4-d]pyrimidine, demonstrating significant antibacterial activity. These findings indicate the potential for 1-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives in developing new antibacterial agents (Rahmouni et al., 2014).
Enzyme Inhibition Properties
Aydin et al. (2021) conducted a study on pyrazolo[3,4-d]pyrimidine analogs, highlighting their ability to inhibit key enzymes like acetylcholinesterase and carbonic anhydrase. This enzyme inhibition suggests potential applications in neurodegenerative and other diseases where enzyme modulation is beneficial (Aydin, Anil, & Demir, 2021).
Structural Optimization for Therapeutic Use
Zhang et al. (2016) reported the optimization of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives for treating triple-negative breast cancer. This research underscores the compound's adaptability for therapeutic applications, particularly in cancer treatment (Zhang et al., 2016).
Receptor Affinity and Binding Studies
Research on pyrazolo[3,4-d]pyrimidine analogues, like 1-methylisoguanosine, by Harden, Quinn, and Scammells (1991) indicated significant adenosine receptor affinity. This aspect could be crucial in developing treatments for conditions related to adenosine receptor dysregulation (Harden, Quinn, & Scammells, 1991).
properties
IUPAC Name |
1-methyl-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-10(11-6-4-3-5-7-11)18-13-12-8-17-19(2)14(12)16-9-15-13/h3-10H,1-2H3,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMWSLJNEBSTAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C3C=NN(C3=NC=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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